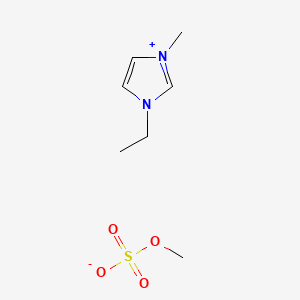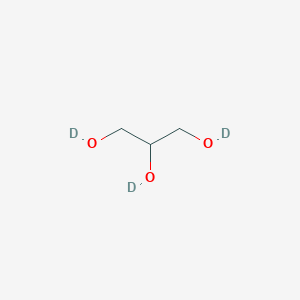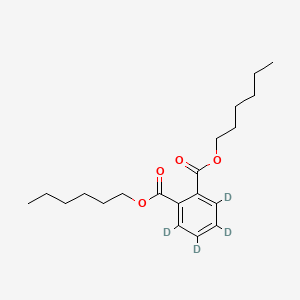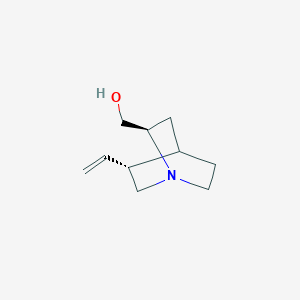
1-(3-Fluoro-2-méthoxyphényl)éthanone
Vue d'ensemble
Description
1-(3-Fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO2. It is a colorless to light-yellow liquid at room temperature and is known for its applications in various fields of scientific research and industry .
Applications De Recherche Scientifique
1-(3-Fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry:
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
Industry:
Mécanisme D'action
Mode of Action
Aromatic ketones can undergo nucleophilic addition reactions at the carbonyl group, forming a variety of products depending on the nucleophile involved . They can also participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
Aromatic ketones can be involved in various biochemical pathways. For instance, they can be metabolized by the body through oxidation and reduction reactions, potentially affecting various metabolic pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of aromatic ketones can vary widely depending on their specific structures. Factors such as molecular weight, polarity, and the presence of functional groups can influence these properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of aromatic ketones .
Analyse Biochimique
Biochemical Properties
1-(3-Fluoro-2-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductases, which are enzymes involved in the reduction of carbonyl compounds to alcohols . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in metabolic pathways.
Cellular Effects
The effects of 1-(3-Fluoro-2-methoxyphenyl)ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for cell communication and function.
Molecular Mechanism
At the molecular level, 1-(3-Fluoro-2-methoxyphenyl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-Fluoro-2-methoxyphenyl)ethanone in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have indicated that prolonged exposure to this compound can result in significant alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 1-(3-Fluoro-2-methoxyphenyl)ethanone vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating the dosage levels at which the compound begins to exhibit toxic effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
1-(3-Fluoro-2-methoxyphenyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by specific cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can affect the metabolic flux and levels of various metabolites, providing insights into the compound’s metabolic fate.
Transport and Distribution
The transport and distribution of 1-(3-Fluoro-2-methoxyphenyl)ethanone within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 1-(3-Fluoro-2-methoxyphenyl)ethanone is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions and yields the desired ketone .
Industrial Production Methods: In industrial settings, the production of 1-(3-fluoro-2-methoxyphenyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
1-(3-Fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Reduction:
- Reduction of 1-(3-fluoro-2-methoxyphenyl)ethanone can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom. Reagents such as sodium methoxide or sodium ethoxide can facilitate these reactions .
Major Products:
Comparaison Avec Des Composés Similaires
- 3’-Fluoro-2’-methoxyacetophenone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Comparison:
- Compared to similar compounds, 1-(3-fluoro-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a fluorine and a methoxy group on the aromatic ring provides distinct electronic and steric properties that can be leveraged in various chemical transformations .
Propriétés
IUPAC Name |
1-(3-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKGHXBPAPLVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460097 | |
| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295779-86-1 | |
| Record name | 1-(3-Fluoro-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1339721.png)



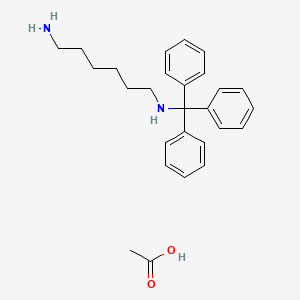
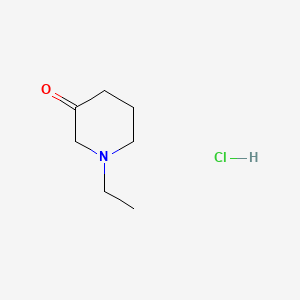
![N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B1339734.png)
